molecular formula C16H17NO2 B8170588 Methyl 2-(3-amino-4'-methyl-[1,1'-biphenyl]-4-yl)acetate

Methyl 2-(3-amino-4'-methyl-[1,1'-biphenyl]-4-yl)acetate

Cat. No.: B8170588
M. Wt: 255.31 g/mol
InChI Key: XNMBAFYUZAAKKP-UHFFFAOYSA-N
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Description

Methyl 2-(3-amino-4’-methyl-[1,1’-biphenyl]-4-yl)acetate is an organic compound that belongs to the class of biphenyl derivatives This compound features a biphenyl core with an amino group and a methyl group attached to one of the phenyl rings, and an ester functional group attached to the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-amino-4’-methyl-[1,1’-biphenyl]-4-yl)acetate typically involves a multi-step process:

Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency.

Types of Reactions:

    Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) and catalysts like aluminum chloride for Friedel-Crafts reactions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohols from esters.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

Methyl 2-(3-amino-4’-methyl-[1,1’-biphenyl]-4-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-amino-4’-methyl-[1,1’-biphenyl]-4-yl)acetate involves its interaction with various molecular targets:

    Molecular Targets: The amino group can form hydrogen bonds and interact with enzymes or receptors.

    Pathways Involved: The compound can participate in metabolic pathways involving ester hydrolysis and amine oxidation.

Comparison with Similar Compounds

    Methyl 2-(3-amino-4’-methylphenyl)acetate: Similar structure but lacks the biphenyl core.

    Methyl 2-(4’-methyl-[1,1’-biphenyl]-4-yl)acetate: Similar structure but lacks the amino group.

Properties

IUPAC Name

methyl 2-[2-amino-4-(4-methylphenyl)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-11-3-5-12(6-4-11)13-7-8-14(15(17)9-13)10-16(18)19-2/h3-9H,10,17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMBAFYUZAAKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C=C2)CC(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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